Br-Xanthone A

Description

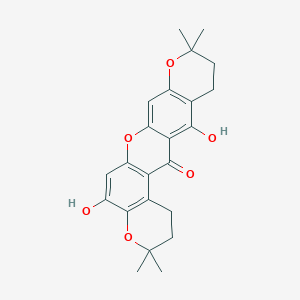

Structure

3D Structure

Properties

IUPAC Name |

10,22-dihydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),10,14,16(21)-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-22(2)7-5-11-14(28-22)10-16-18(19(11)25)20(26)17-12-6-8-23(3,4)29-21(12)13(24)9-15(17)27-16/h9-10,24-25H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFURCBFEIGTKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C5=C4CCC(O5)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317575 | |

| Record name | BR-xanthone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | BR-Xanthone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112649-48-6 | |

| Record name | BR-xanthone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112649-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BR-xanthone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BR-Xanthone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 - 182 °C | |

| Record name | BR-Xanthone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Br-Xanthone A: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-Xanthone A, a naturally occurring xanthone, has been identified as a constituent of the mangosteen fruit (Garcinia mangostana L.). Xanthones are a class of organic compounds characterized by a tricyclic dibenzo-γ-pyrone scaffold and are recognized for their diverse pharmacological properties[1]. This compound, also identified as 7-O-demethyl mangostanin, is a prenylated xanthone that has demonstrated cytotoxic activities against various cancer cell lines, making it a compound of interest for further investigation in drug discovery and development[2][3]. This technical guide provides a comprehensive overview of the natural source of this compound and a detailed methodology for its isolation and characterization.

Natural Source

The primary natural source of this compound is the pericarp (fruit rind) of Garcinia mangostana L., a tropical evergreen tree native to Southeast Asia[2][4]. The pericarp of the mangosteen fruit is known to be a rich source of a variety of oxygenated and prenylated xanthones[2][5]. While the edible fruit aril is the main part consumed, the pericarp, often considered waste, is a valuable source of bioactive compounds[6].

Isolation of this compound

The isolation of this compound from the pericarp of Garcinia mangostana involves a multi-step process of extraction and chromatographic purification. The following protocol is based on a successful reported isolation of 7-O-demethyl mangostanin[2].

Experimental Protocol:

1. Preparation of Plant Material:

-

Fresh pericarps are separated from Garcinia mangostana fruits.

-

The pericarps are naturally dried and then milled into a fine powder using a grinder[2].

2. Extraction:

-

1 kg of the dried pericarp powder is extracted with 95% ethanol[2]. The mixture is agitated to ensure thorough extraction of the secondary metabolites.

-

The resulting crude extract is concentrated under reduced pressure to yield a viscous residue. In a reported study, 1 kg of starting material yielded 188 g of crude extract[2].

3. Chromatographic Purification:

-

Step 3.1: Initial Fractionation via Silica Gel Column Chromatography:

-

The crude extract (e.g., 128 g) is mixed with silica gel (e.g., 150 g of 80-100 mesh) and loaded onto a silica gel column (e.g., 70 x 920 mm, 200-300 mesh)[2].

-

The column is eluted with a gradient solvent system of chloroform-methanol (e.g., starting with 70:1, progressing to 60:1, and 50:1, v/v)[2].

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Step 3.2: Further Purification by Column Chromatography:

-

Fractions containing the target compound are combined and subjected to further column chromatography on silica gel with a chloroform-methanol gradient system (e.g., 30:1, 20:1, and 10:1, v/v)[2].

-

-

Step 3.3: Final Purification using Sephadex LH-20:

The overall workflow for the isolation of this compound can be visualized in the following diagram:

Data Presentation

The following tables summarize the key quantitative data for this compound (7-O-demethyl mangostanin).

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Appearance | Yellow solid | [2] |

| Molecular Formula | C₂₃H₂₂O₆ | [2] |

| Molecular Weight | 394.42 g/mol (calculated) | |

| HRESIMS | m/z 395.1507 [M+H]⁺ (calcd. for C₂₃H₂₃O₆, 395.1416) | [2] |

| IR (νₘₐₓ cm⁻¹) | 3500 (OH), 1650 (C=O), 1604 (Ar) | [2][3] |

Table 2: ¹H-NMR Spectral Data for this compound (in DMSO-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1-OH | 14.08 | s | |

| 4 | 6.32 | s | |

| 5 | 6.76 | s | |

| 7-OH | 11.2 | br s | |

| 8-OH | 8.7 | br s | |

| 11' | 6.64 | d | 10.0 |

| 12' | 5.56 | d | 10.0 |

| 14' | 1.42 | s | |

| 15' | 1.42 | s | |

| 16 | 3.26 | d | 7.0 |

| 17 | 5.17 | t | 7.0 |

| 19 | 1.76 | s | |

| 20 | 1.63 | s |

Table 3: ¹³C-NMR Spectral Data for this compound (in DMSO-d₆)

| Position | δC (ppm) | Type |

| 1 | 160.8 | C |

| 2 | 103.6 | C |

| 3 | 158.4 | C |

| 4 | 93.4 | CH |

| 4a | 155.0 | C |

| 5 | 111.4 | CH |

| 5a | 136.2 | C |

| 6 | 152.8 | C |

| 7 | 141.2 | C |

| 8 | 117.8 | C |

| 8a | 109.6 | C |

| 9 | 181.7 | C=O |

| 9a | 102.9 | C |

| 10a | 152.0 | C |

| 10' | 77.4 | C |

| 11' | 127.3 | CH |

| 12' | 115.1 | CH |

| 14' | 28.1 | CH₃ |

| 15' | 28.1 | CH₃ |

| 16 | 21.0 | CH₂ |

| 17 | 121.7 | CH |

| 18 | 130.6 | C |

| 19 | 25.6 | CH₃ |

| 20 | 17.6 | CH₃ |

Signaling Pathways

While specific signaling pathways for this compound are still under investigation, related xanthones from Garcinia mangostana have been shown to modulate key cellular signaling pathways, such as PI3K/Akt and MAPK, which are often dysregulated in cancer[1]. The cytotoxic effects of this compound suggest that it may also interact with pathways involved in apoptosis and cell proliferation.

Conclusion

This compound (7-O-demethyl mangostanin) is a bioactive xanthone that can be isolated from the pericarp of Garcinia mangostana. The detailed protocol and spectral data provided in this guide offer a valuable resource for researchers interested in the further study of this compound. Its demonstrated cytotoxic activity warrants continued investigation into its mechanism of action and potential as a lead compound in the development of new therapeutic agents.

References

Br-Xanthone A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Br-Xanthone A, a natural compound isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound (CAS 112649-48-6). Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a summary of its known effects on cancer cell proliferation and survival. Notably, this document elucidates the role of this compound as an inducer of apoptosis and an inhibitor of the critical PI3K/Akt signaling pathway. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams generated using the Graphviz DOT language to facilitate a deeper understanding of its mechanism of action and experimental investigation.

Chemical Structure and Properties

This compound, despite its common name, is a pyranoxanthone derivative that does not contain a bromine atom. Its chemical structure is characterized by a xanthone core fused with two pyran rings. The systematic IUPAC name for this compound is 10,22-dihydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁶,²¹]docosa-1(22),3(12),4(9),10,14,16(21)-hexaen-2-one[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 112649-48-6 | [2] |

| Molecular Formula | C₂₃H₂₄O₆ | [1][2] |

| Molecular Weight | 396.4 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 181 - 182 °C | [1] |

| SMILES | CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C5=C4CCC(O5)(C)C)O)C | [2] |

| InChIKey | QFURCBFEIGTKCW-UHFFFAOYSA-N | [3] |

Spectroscopic Data

| Technique | Expected Features |

| ¹H-NMR | Signals corresponding to aromatic protons on the xanthone core, protons of the pyran rings, and methyl groups. |

| ¹³C-NMR | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons of the pyran and methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Biological Activity

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. Its primary mechanisms of action include the induction of apoptosis and the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) values for this compound against several cancer cell lines are presented in Table 2.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| CNE-1 | Nasopharyngeal Carcinoma | 3.35 | [4] |

| CNE-2 | Nasopharyngeal Carcinoma | 4.01 | [4] |

| A549 | Lung Cancer | 4.84 | [4] |

| PC-3 | Prostate Cancer | 6.21 | [4] |

| U-87 | Glioblastoma | 6.39 | [4] |

| H490 | Not Specified | 7.84 | [4] |

| SGC-7901 | Gastric Cancer | 8.09 | [4] |

Induction of Apoptosis

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for its anticancer activity. The induction of apoptosis can be quantitatively assessed by flow cytometry using Annexin V and propidium iodide (PI) staining. While specific quantitative data for this compound is not widely published, a representative study on a similar xanthone derivative showed a significant increase in the apoptotic cell population following treatment. For instance, a novel mitochondrial-targeted xanthone derivative induced a total percentage of apoptotic A549 cells from 12.9% in the control group to 70.7% at a concentration of 9.00 µM after 48 hours[5].

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. This compound has been identified as an inhibitor of this pathway[2]. Inhibition of PI3K/Akt signaling by this compound leads to the downregulation of downstream anti-apoptotic proteins and cell cycle regulators, contributing to its anticancer effects. The proposed mechanism of this inhibition is depicted in the signaling pathway diagram below.

Figure 1: Proposed mechanism of this compound on the PI3K/Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Isolation of this compound from Garcinia mangostana

The following protocol is a general procedure for the extraction and isolation of xanthones from the pericarp of Garcinia mangostana.

-

Extraction:

-

The dried and powdered pericarp of G. mangostana is extracted with methanol at room temperature.

-

The crude methanol extract is then suspended in water and partitioned successively with n-hexane, dichloromethane, ethyl acetate, and n-butanol.

-

-

Chromatographic Separation:

-

The dichloromethane-soluble fraction, which is rich in xanthones, is subjected to column chromatography on silica gel.

-

A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different xanthone constituents.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing this compound are further purified by repeated column chromatography, often using Sephadex LH-20, and/or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound against cancer cell lines.

-

Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

-

Compound Treatment:

-

Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 24-72 hours. A vehicle control (e.g., DMSO) is also included.

-

-

MTT Addition:

-

After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry.

-

Cell Treatment:

-

Cells are treated with this compound at the desired concentrations for the specified time.

-

-

Cell Harvesting:

-

Adherent cells are detached using trypsin-EDTA, and both floating and adherent cells are collected.

-

-

Staining:

-

Cells are washed with PBS and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol is for detecting the expression and phosphorylation status of proteins in the PI3K/Akt pathway.

-

Protein Extraction:

-

Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the investigation of this compound's biological activity.

Figure 2: A generalized experimental workflow for the study of this compound.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against a range of cancer cell lines. Its ability to induce apoptosis and inhibit the pro-survival PI3K/Akt signaling pathway highlights its potential as a lead compound for the development of novel anticancer agents. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the therapeutic potential and mechanism of action of this intriguing xanthone derivative. Further studies are warranted to explore its efficacy in vivo and to fully elucidate the molecular details of its interactions with cellular signaling pathways.

References

- 1. This compound | C23H24O6 | CID 13964005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 112649-48-6 | MEA64948 | Biosynth [biosynth.com]

- 3. This compound [benchchem.com]

- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Biological Evaluation, and Preliminary Mechanistic Study of a Novel Mitochondrial-Targeted Xanthone - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Xanthones in Garcinia mangostana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of xanthones in Garcinia mangostana, the mangosteen fruit. While the focus is on the core biosynthetic machinery leading to the vast array of xanthones found in this plant, we will also address the current understanding of the formation of specific derivatives, including the enigmatic Br-Xanthone A. This document synthesizes available scientific literature to present the established enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it outlines common experimental methodologies for the study of this pathway and visualizes the core biosynthetic route using logical diagrams. It is important to note that while the general pathway for xanthone biosynthesis is well-characterized, specific details regarding the biosynthesis of this compound, particularly the bromination step, are not yet elucidated in published research.

Introduction

Garcinia mangostana L., commonly known as mangosteen, is a rich source of a diverse group of secondary metabolites, most notably xanthones. These compounds, characterized by a dibenzo-γ-pyrone scaffold, have garnered significant attention for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] A thorough understanding of their biosynthesis is crucial for metabolic engineering efforts aimed at enhancing their production and for the discovery of novel derivatives with therapeutic potential. This guide provides a detailed overview of the core biosynthetic pathway of xanthones in G. mangostana, with a special focus on the enzymatic reactions and intermediates.

The Core Xanthone Biosynthetic Pathway

The biosynthesis of xanthones in G. mangostana is a multi-step process that originates from primary metabolism, specifically the shikimate and acetate pathways.[3][4] The pathway in G. mangostana is understood to be L-phenylalanine-dependent.[3]

Formation of the Benzophenone Scaffold

The initial steps involve the condensation of intermediates from the shikimate and malonate pathways to form a key benzophenone intermediate.

-

Shikimate Pathway and Phenylpropanoid Metabolism: The shikimate pathway provides the aromatic precursor, benzoic acid, which is activated to benzoyl-CoA. This process begins with the amino acid L-phenylalanine.

-

Benzophenone Synthase (BPS) Activity: The central reaction in the formation of the benzophenone backbone is catalyzed by benzophenone synthase (BPS) , a type III polyketide synthase.[5][6] BPS catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone .[5][6]

Cyclization to the Xanthone Core

The benzophenone intermediate undergoes an intramolecular oxidative cyclization to form the characteristic tricyclic xanthone ring system.

-

Hydroxylation: The 2,4,6-trihydroxybenzophenone is hydroxylated to 2,3',4,6-tetrahydroxybenzophenone . This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically a benzophenone 3'-hydroxylase (B3'H) .[3]

-

Oxidative Cyclization: The 2,3',4,6-tetrahydroxybenzophenone then undergoes a regioselective, intramolecular oxidative coupling to form the xanthone core. In G. mangostana, this cyclization leads to the formation of 1,3,7-trihydroxyxanthone (1,3,7-THX) , a key precursor for the majority of xanthones found in the plant.[7][8] This reaction is also believed to be catalyzed by a cytochrome P450 enzyme.[9]

Tailoring of the Xanthone Scaffold

Following the formation of the 1,3,7-THX core, a series of tailoring reactions, including prenylation, hydroxylation, and methylation, lead to the vast diversity of xanthones observed in G. mangostana.

-

Hydroxylation: 1,3,7-THX is hydroxylated to form 1,3,6,7-tetrahydroxyxanthone .[3]

-

Prenylation: Prenyltransferases attach isoprenoid moieties (typically dimethylallyl pyrophosphate - DMAPP) to the xanthone core. For instance, the prenylation of 1,3,6,7-tetrahydroxyxanthone is a key step leading to major mangosteen xanthones. The prenylation of 1,3,6,7-tetrahydroxyxanthone at the C2 and C8 positions is proposed to generate γ-mangostin.[3]

-

Methylation: O-methyltransferases catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to hydroxyl groups on the xanthone ring. For example, the subsequent O-methylation of γ-mangostin at the C7 hydroxyl group produces α-mangostin, one of the most abundant xanthones in mangosteen.[3]

Biosynthesis of this compound: An Unresolved Pathway

This compound is a known constituent of Garcinia mangostana.[4] However, the biosynthetic pathway leading to this brominated xanthone has not been elucidated in the scientific literature. The incorporation of a bromine atom into a natural product is catalyzed by specific enzymes called halogenases. Two major classes of halogenases are known: FADH2-dependent halogenases and non-heme iron halogenases. To date, no halogenase has been identified or characterized from G. mangostana.

It is hypothesized that a late-stage xanthone intermediate undergoes enzymatic bromination. The precursor to this compound and the specific timing and mechanism of the bromination event remain subjects for future research.

Quantitative Data

Quantitative data on the enzymes of the xanthone biosynthetic pathway in G. mangostana is limited. The following table summarizes available data for Benzophenone Synthase (BPS).

| Enzyme | Substrate | Product | Kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Reference |

| Benzophenone Synthase (GmBPS) | Benzoyl-CoA | 2,4,6-trihydroxybenzophenone | 0.04 ± 0.001 | 16 ± 2 | 2500 | [6] |

| Benzophenone Synthase (GmBPS) | 4-Coumaroyl-CoA | Naringenin chalcone | 0.002 ± 0.0001 | 10 ± 1 | 200 | [6] |

Experimental Protocols

This section outlines general methodologies used to study the biosynthesis of xanthones.

Enzyme Extraction and Purification

-

Plant Material: Fresh or frozen pericarp of G. mangostana is typically used.

-

Homogenization: The tissue is ground to a fine powder in liquid nitrogen and homogenized in an extraction buffer (e.g., Tris-HCl or phosphate buffer) containing protease inhibitors and reducing agents (e.g., DTT or β-mercaptoethanol).

-

Centrifugation: The homogenate is centrifuged to remove cell debris.

-

Protein Precipitation: Ammonium sulfate precipitation is often used for initial protein fractionation.

-

Chromatography: A combination of chromatographic techniques such as affinity chromatography (e.g., Ni-NTA for His-tagged recombinant proteins), ion-exchange chromatography, and size-exclusion chromatography is used for enzyme purification.

Enzyme Assays

-

Benzophenone Synthase (BPS) Assay:

-

Reaction Mixture: A typical assay mixture contains the purified enzyme, benzoyl-CoA, and [2-¹⁴C]malonyl-CoA in a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Extraction: The reaction is stopped, and the products are extracted with an organic solvent like ethyl acetate.

-

Analysis: The radioactive products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by liquid scintillation counting.

-

-

Cytochrome P450 (CYP450) Monooxygenase Assay:

-

System: Assays are typically performed using microsomes prepared from G. mangostana or a heterologous expression system (e.g., yeast or insect cells).

-

Reaction Mixture: The assay mixture includes the microsomal fraction, the substrate (e.g., 2,4,6-trihydroxybenzophenone), NADPH as a cofactor, and a buffer.

-

Analysis: The reaction products are extracted and analyzed by HPLC or LC-MS to identify and quantify the hydroxylated products.

-

Metabolite Analysis

-

Extraction: Xanthones and their precursors are extracted from plant material using solvents like methanol, ethanol, or acetone.[10][11]

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for separating xanthones.[10][11] A C18 column is typically used with a gradient elution of acetonitrile and water, often with the addition of an acid like formic acid to improve peak shape.

-

Detection and Quantification:

-

UV-Vis Detection: Xanthones exhibit strong UV absorbance, and a photodiode array (PDA) detector is commonly used for detection and quantification.

-

Mass Spectrometry (MS): LC-MS is a powerful tool for the identification and structural elucidation of xanthones and their biosynthetic intermediates.

-

Visualizations

Core Xanthone Biosynthetic Pathway in Garcinia mangostana

Caption: Proposed biosynthetic pathway of xanthones in Garcinia mangostana.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for the characterization of biosynthetic enzymes.

Signaling Pathways

The regulation of xanthone biosynthesis in G. mangostana is not well understood. Plant secondary metabolism is often regulated by complex signaling networks involving phytohormones such as jasmonates and salicylic acid in response to developmental cues and environmental stresses. However, specific signaling pathways that control the expression of xanthone biosynthetic genes in G. mangostana, and in particular the production of this compound, have not been identified and represent a key area for future research.

Conclusion

The core biosynthetic pathway of xanthones in Garcinia mangostana has been largely established, proceeding from primary metabolites through a key benzophenone intermediate to the xanthone scaffold, which is then extensively modified. While the enzymes responsible for the initial steps, such as benzophenone synthase, have been characterized, further research is needed to fully elucidate the downstream tailoring enzymes, including the prenyltransferases, hydroxylases, and methyltransferases, and to gather comprehensive quantitative data on their kinetics. A significant knowledge gap exists concerning the biosynthesis of this compound, particularly the enzymatic basis of the bromination reaction. Furthermore, the signaling pathways that regulate xanthone biosynthesis in this important medicinal plant remain to be discovered. Future studies in these areas will be critical for harnessing the full potential of G. mangostana as a source of valuable pharmacologically active compounds.

References

- 1. Cryptic halogenation reactions in natural product biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cryptic Halogenation Reactions in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryptic halogenation reactions in natural product biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Halogenation strategies in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzophenone synthase from Garcinia mangostana L. pericarps [agris.fao.org]

- 10. A Comparative Review on the Catalytic Mechanism of Nonheme Iron Hydroxylases and Halogenases [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Core Mechanism of Action of Br-Xanthone A in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Br-Xanthone A, a prenylated xanthone derivative, has emerged as a promising candidate in oncology research, demonstrating significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the anticancer activity of this compound and related xanthones. Key mechanisms of action include the induction of apoptosis via caspase activation and modulation of the Bcl-2 family proteins, cell cycle arrest at various phases through the regulation of cyclins and cyclin-dependent kinases, and the generation of reactive oxygen species (ROS), leading to oxidative stress-induced cell death. Furthermore, this compound has been shown to modulate critical oncogenic signaling pathways, including the PI3K/Akt/mTOR and STAT3 pathways, which are pivotal for cancer cell survival, proliferation, and metastasis. This document synthesizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling cascades to facilitate a deeper understanding of this compound as a potential therapeutic agent.

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species, with Garcinia mangostana (mangosteen) being a prominent source.[1] These compounds are characterized by a tricyclic dibenzo-γ-pyrone scaffold and have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] this compound, a specific derivative, has demonstrated potent cytotoxic effects against several cancer cell lines, prompting further investigation into its mechanisms of action.[1] This guide aims to provide a detailed overview of these mechanisms to support ongoing research and drug development efforts.

Quantitative Data on the Efficacy of this compound and Related Xanthones

The anti-proliferative activity of this compound and other xanthones has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | MCF-7 | Breast Cancer | 5.6 | [1] |

| This compound | U87MG | Glioblastoma | 8 | [1] |

| α-Mangostin | DLD-1 | Colon Cancer | 7.5 | [3] |

| γ-Mangostin | U87 MG | Glioblastoma | 74.14 | [3] |

| γ-Mangostin | GBM 8401 | Glioblastoma | 64.67 | [3] |

| Gambogic Amide | T17 | - | 0.005 | [2] |

| Ananixanthone | K562 | Leukemia | 7.21 | [2] |

| Caloxanthone B | K562 | Leukemia | 3.00 | [2] |

Core Mechanisms of Action

The anticancer effects of this compound and its analogs are multifactorial, involving the induction of programmed cell death, inhibition of cell cycle progression, and modulation of key survival signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which xanthones exert their anticancer effects.[2][4] This process is primarily mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic cascade.[2][5]

-

Mitochondrial (Intrinsic) Pathway: Xanthones can induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[3][4] This, in turn, activates caspase-9, which subsequently activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[4][6] The process is also regulated by the Bcl-2 family of proteins, with xanthones shown to upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2, thereby shifting the balance towards apoptosis.[6][7]

-

Death Receptor (Extrinsic) Pathway: Some evidence suggests that xanthones may also engage the extrinsic apoptotic pathway through the activation of death receptors on the cell surface, leading to the activation of caspase-8.[3]

Cell Cycle Arrest

Xanthones have been demonstrated to halt the progression of the cell cycle in cancer cells, preventing their proliferation.[4][8] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

-

G1 Phase Arrest: Some xanthones, like α-mangostin and β-mangostin, have been shown to induce G1 phase arrest.[8] This is often associated with the downregulation of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p27.[8][9]

-

S and G2/M Phase Arrest: Other xanthones can induce arrest in the S or G2/M phases of the cell cycle, again through the modulation of relevant cyclins and CDKs.[8][10]

Induction of Reactive Oxygen Species (ROS)

A significant mechanism of action for many xanthones is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[11][12] While normal cells can manage a certain level of ROS, cancer cells, which often have a higher basal level of oxidative stress, are more vulnerable to further increases in ROS.[12] Excessive ROS can damage cellular components, including DNA, proteins, and lipids, leading to mitochondrial dysfunction and apoptotic cell death.[3][12] The pro-oxidant effect of xanthones can be reversed by antioxidants like N-acetyl-L-cysteine, confirming the role of ROS in their cytotoxicity.[7][12]

Modulation of Key Signaling Pathways

This compound and related compounds have been shown to interfere with several critical signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1] Xanthones have been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[1]

DOT Script for PI3K/Akt/mTOR Pathway Inhibition by this compound

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor progression and metastasis.[9][13] Aberrant STAT3 activation is common in many cancers. Xanthones, including α-mangostin, have been found to suppress both constitutive and inducible STAT3 activation.[9] This is achieved by inhibiting the phosphorylation of STAT3 and its upstream kinases like JAK2 and Src.[9] Furthermore, some xanthones can increase the levels of SHP1, a negative regulator of STAT3, by preventing its degradation.[9]

DOT Script for STAT3 Pathway Inhibition by Xanthones

Caption: Xanthones inhibit STAT3 signaling via multiple mechanisms.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[13] Some xanthones have been shown to suppress FAK phosphorylation, thereby inhibiting cancer cell metastasis.[13]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the study of xanthones.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or other xanthones for 24, 48, or 72 hours.

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)

-

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with the xanthone of interest.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat them with RNase A to remove RNA.

-

Stain the cells with PI.

-

Analyze the DNA content by flow cytometry.

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family members, cyclins, p-STAT3, p-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Measurement of Intracellular ROS

-

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Protocol:

-

Treat cells with the xanthone.

-

Load the cells with DCFH-DA and incubate.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

DOT Script for a General Experimental Workflow

Caption: A general experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound and other xanthone derivatives exhibit potent anticancer activity through a multi-pronged approach that includes the induction of apoptosis and cell cycle arrest, the generation of cytotoxic ROS, and the inhibition of key oncogenic signaling pathways. The data summarized in this guide highlight the therapeutic potential of this class of compounds.

Future research should focus on:

-

In vivo studies: To validate the in vitro findings in animal models and assess the pharmacokinetic and pharmacodynamic properties of this compound.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.[11]

-

Target identification: Elucidating the direct molecular targets of this compound to gain a more precise understanding of its mechanism of action.

-

Structural optimization: Synthesizing and screening novel xanthone derivatives to improve potency and selectivity.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the study of this compound as a potential novel anticancer agent.

References

- 1. This compound [benchchem.com]

- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthone Derivatives: Synthesis, Mechanisms, and Future Prospects_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. The naturally occurring xanthone α-mangostin induces ROS-mediated cytotoxicity in non-small scale lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity of dietary xanthone α-mangostin against hepatocellular carcinoma by inhibition of STAT3 signaling via stabilization of SHP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant xanthone derivatives induce cell cycle arrest and apoptosis and enhance cell death induced by cisplatin in NTUB1 cells associated with ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Contribution of reactive oxygen species to the anticancer activity of aminoalkanol derivatives of xanthone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A natural xanthone suppresses lung cancer growth and metastasis by targeting STAT3 and FAK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Br-Xanthone A: A Technical Guide to its Inhibition of the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Br-Xanthone A, a brominated derivative of the xanthone scaffold, has emerged as a compound of interest in oncological research. Xanthones, a class of polyphenolic compounds naturally found in various plant species, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. A significant body of research points towards the modulation of key cellular signaling pathways as a primary mechanism for these effects, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway being a prominent target. This technical guide provides a comprehensive overview of the inhibitory action of this compound and related xanthones on the PI3K/Akt signaling cascade. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathway and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction to the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruits and activates PI3K.[2] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[3] PIP3 recruits proteins containing a pleckstrin homology (PH) domain to the plasma membrane, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[4] At the membrane, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[5] Once activated, Akt phosphorylates a plethora of downstream substrates, including mTOR, glycogen synthase kinase 3β (GSK-3β), and the Forkhead box O (FOXO) family of transcription factors, thereby promoting cell survival and proliferation and inhibiting apoptosis.[1][2]

This compound and its Effect on PI3K/Akt Signaling

While specific quantitative data on the direct inhibition of PI3K/Akt by this compound is limited in publicly available literature, studies on related xanthone compounds strongly suggest that this class of molecules can effectively modulate this pathway.[6] For instance, other prenylated xanthones have been shown to significantly down-regulate the levels of total and phosphorylated PI3K, Akt, and mTOR.[7] The anticancer activity of many xanthone derivatives is attributed to their ability to inhibit protein kinases, leading to the suppression of cancer cell proliferation.[8]

Quantitative Data: Cytotoxicity of Xanthone Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various xanthone derivatives against different cancer cell lines. This data, while not a direct measure of PI3K/Akt inhibition, serves as an important indicator of the potential anticancer efficacy of this compound class, which is often linked to the modulation of survival pathways like PI3K/Akt.

| Xanthone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Novel Prenylated Xanthone | U-87 (Glioblastoma) | 6.39 | [9] |

| Novel Prenylated Xanthone | SGC-7901 (Gastric Cancer) | 8.09 | [9] |

| Novel Prenylated Xanthone | PC-3 (Prostate Cancer) | 6.21 | [9] |

| Novel Prenylated Xanthone | A549 (Lung Cancer) | 4.84 | [9] |

| Novel Prenylated Xanthone | CNE-1 (Nasopharyngeal Carcinoma) | 3.35 | [9] |

| Novel Prenylated Xanthone | CNE-2 (Nasopharyngeal Carcinoma) | 4.01 | [9] |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB (Oral Cancer) | 20.0 | [9] |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KBv200 (Multidrug-resistant Oral Cancer) | 30.0 | [9] |

| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KB (Oral Cancer) | 35.0 | [9] |

| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KBv200 (Multidrug-resistant Oral Cancer) | 41.0 | [9] |

| Cowanin | T47D (Breast Cancer) | 11.11 µg/mL | [10] |

| α-Mangostin | U-118 MG (Glioblastoma) | 9.59 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inhibitory effects of xanthone compounds, like this compound, on the PI3K/Akt pathway.

Cell Culture

-

Cell Lines: A variety of cancer cell lines with known PI3K/Akt pathway activation (e.g., MCF-7, PC-3, A549) are suitable.

-

Culture Medium: Use the recommended medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

Western blotting is used to determine the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.

-

Cell Lysis:

-

Treat cells with this compound at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt (Ser473), Akt, p-mTOR, mTOR, p-GSK-3β, GSK-3β, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of PI3K or Akt.

-

Immunoprecipitation (for Akt):

-

Lyse treated or untreated cells as described for Western blotting.

-

Incubate the cell lysate with an anti-Akt antibody to immunoprecipitate Akt.

-

Capture the antibody-protein complex using protein A/G-agarose beads.

-

-

Kinase Reaction:

-

Wash the immunoprecipitated Akt or purified recombinant PI3K.

-

Resuspend the beads or enzyme in a kinase buffer containing ATP and a specific substrate (e.g., GSK-3 fusion protein for Akt, or PIP2 for PI3K).

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 30°C for 30 minutes.

-

-

Detection of Phosphorylation:

-

Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

-

Alternatively, use a radiometric assay with [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.

-

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the PI3K/Akt signaling pathway and the proposed points of inhibition by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on a cancer cell line.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [benchchem.com]

- 7. Natural Prenylated Xanthones as Potential Inhibitors of PI3k/Akt/mTOR Pathway in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]

- 9. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 11. mdpi.com [mdpi.com]

Br-Xanthone A-Induced Apoptosis Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-Xanthone A is a naturally occurring xanthone derivative isolated from the mangosteen fruit (Garcinia mangostana)[1][2][3][4][5]. Xanthones as a class of compounds are recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and potent anticancer activities[1][6]. A significant body of research highlights the capacity of various xanthones to induce apoptosis, or programmed cell death, in a range of cancer cell lines, making them promising candidates for novel therapeutic strategies[4][5][6]. While specific research on this compound's apoptotic mechanisms is emerging, this guide synthesizes the established understanding of apoptosis induced by closely related xanthones to provide a comprehensive technical overview of the core signaling pathways and experimental methodologies relevant to its study.

The primary mechanism of action for xanthone-induced apoptosis involves the intrinsic or mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins, the release of mitochondrial intermembrane space proteins, and the subsequent activation of the caspase cascade[3][6].

Core Signaling Pathways in Xanthone-Induced Apoptosis

The apoptotic signaling cascade initiated by xanthones, and likely by this compound, is a multi-step process centered on the mitochondria. The key events include the induction of mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors into the cytosol.

Modulation of Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. They are categorized into three subfamilies:

-

Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1) which prevent MOMP.

-

Pro-apoptotic effector proteins: (e.g., Bax, Bak) which, upon activation, oligomerize at the mitochondrial outer membrane to form pores.

-

Pro-apoptotic BH3-only proteins: (e.g., Bid, Bad, Puma, Noxa) which act as sensors of cellular stress and damage, and either activate the effectors or inhibit the anti-apoptotic proteins.

Xanthones have been shown to shift the balance towards apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2[7]. This alteration in the Bax/Bcl-2 ratio is a critical determinant in committing a cell to apoptosis.

Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release

The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the activation and oligomerization of Bax and Bak at the mitochondrial outer membrane. This results in the formation of pores, causing MOMP and the release of proteins from the mitochondrial intermembrane space into the cytoplasm. The most notable of these is cytochrome c .

Apoptosome Formation and Caspase Activation

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP, triggers the oligomerization of Apaf-1 into a large protein complex known as the apoptosome . The apoptosome then recruits and activates pro-caspase-9 , the initiator caspase of the intrinsic pathway. Activated caspase-9 subsequently cleaves and activates effector caspases, primarily caspase-3 and caspase-7 .

Execution Phase of Apoptosis

The activated effector caspases are responsible for the systematic dismantling of the cell. They cleave a multitude of cellular substrates, including:

-

Poly (ADP-ribose) polymerase (PARP): An enzyme involved in DNA repair. Its cleavage is a hallmark of apoptosis.

-

Lamins: Structural proteins of the nuclear envelope, leading to nuclear shrinkage and fragmentation.

-

Inhibitor of Caspase-Activated DNase (ICAD): Leading to the activation of CAD, which translocates to the nucleus and fragments DNA.

This cascade of events results in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.

Caption: A diagram of the proposed mitochondrial-mediated apoptosis signaling pathway induced by this compound.

Quantitative Data on Xanthone-Induced Apoptosis

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data from studies on closely related xanthones to provide a comparative context.

Table 1: Cytotoxicity of Xanthones in Cancer Cell Lines

| Xanthone Derivative | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| α-Mangostin | DLD-1 (Colon) | ~10 | 48 | [8] |

| γ-Mangostin | DLD-1 (Colon) | ~15 | 48 | [8] |

| Dulxanthone A | HepG2 (Liver) | ~5 | 48 | |

| Garcinone E | PC-3 (Prostate) | 6.21 | 48 | |

| Synthetic Xanthone (10i) | MDA-MB-231 (Breast) | 12.96 | 48 |

Table 2: Modulation of Apoptosis-Related Proteins by Xanthones

| Xanthone Derivative | Cell Line | Protein | Effect | Fold Change / % Change | Reference |

| α-Mangostin | SW1353 (Chondrosarcoma) | Bax | Upregulation | Not specified | |

| α-Mangostin | SW1353 (Chondrosarcoma) | Bcl-2 | Downregulation | Not specified | |

| Dulxanthone A | HepG2 (Liver) | Bax/Bcl-2 ratio | Increase | Not specified | |

| Pyranocycloartobiloxanthone A | MCF7 (Breast) | Bax | Upregulation | Not specified | [7] |

| Pyranocycloartobiloxanthone A | MCF7 (Breast) | Bcl-2 | Downregulation | Not specified | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of apoptosis. The following are standard protocols for key experiments used to investigate the apoptotic effects of compounds like this compound.

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This is one of the most common assays to detect and quantify apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include a vehicle control.

-

Harvest the cells (including floating cells in the supernatant) by trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Caption: A workflow diagram for the Annexin V/PI apoptosis assay.

Measurement of Mitochondrial Membrane Potential (MMP)

A decrease in MMP is an early event in the intrinsic apoptotic pathway.

-

Principle: Cationic fluorescent dyes such as JC-1 accumulate in the mitochondria of healthy cells in a potential-dependent manner, forming aggregates that fluoresce red. In apoptotic cells with a collapsed MMP, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. The ratio of red to green fluorescence provides a measure of the MMP.

-

Protocol:

-

Seed cells in a 6-well plate and treat with this compound as described above.

-

At the end of the treatment, add JC-1 dye to the media to a final concentration of 10 µg/mL.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in PBS for analysis.

-

Analyze by flow cytometry, measuring both green (FITC channel) and red (PE channel) fluorescence.

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptotic pathway.

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

-

Protocol:

-

Treat cells with this compound and harvest.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometric analysis can be performed to quantify the protein bands, normalizing to a loading control like β-actin or GAPDH.

-

Conclusion

This compound, as a member of the xanthone family, holds significant potential as a pro-apoptotic agent for cancer therapy. The core mechanism is anticipated to proceed via the intrinsic mitochondrial pathway, involving the dysregulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, release of cytochrome c, and the activation of a caspase cascade culminating in apoptosis. The experimental protocols detailed herein provide a robust framework for the comprehensive investigation of this compound's specific effects on these signaling pathways. Further research is warranted to elucidate the precise molecular targets and to quantify the apoptotic efficacy of this compound in various cancer models, which will be critical for its future development as a therapeutic agent.

References

- 1. This compound [benchchem.com]

- 2. japsonline.com [japsonline.com]

- 3. Structural Characterization, Biological Effects, and Synthetic Studies on Xanthones from Mangosteen (Garcinia mangostana), a Popular Botanical Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Brominated Xanthones: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

Introduction

Xanthones, a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold, have garnered significant attention in the scientific community due to their wide array of biological activities. Found in various natural sources, including higher plants and microorganisms, these compounds have demonstrated antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties. The introduction of a bromine atom to the xanthone core can significantly modulate its physicochemical properties and biological efficacy, making brominated xanthones a particularly interesting subclass for drug discovery and development. This technical guide provides a comprehensive literature review of brominated xanthones, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of Brominated Xanthones

The synthesis of brominated xanthones can be achieved through several methods, primarily involving the direct bromination of a pre-existing xanthone core or the cyclization of appropriately substituted precursors.

General Synthetic Strategies

Common synthetic routes to the xanthone scaffold include the Grover, Shah, and Shan reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids. Once the xanthone core is formed, bromination can be carried out using various brominating agents.

Experimental Protocol: General Procedure for the Bromination of Xanthones

This protocol outlines a general method for the bromination of a xanthone derivative. Specific reaction conditions may need to be optimized for different substrates.

Materials:

-

Substituted xanthone

-

Brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine in acetic acid)

-

Radical initiator (e.g., Benzoyl peroxide (BPO), if using NBS)

-

Solvent (e.g., Acetic acid, Carbon tetrachloride)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

Dissolution: Dissolve the starting xanthone in an appropriate solvent in a round-bottom flask.

-

Addition of Brominating Agent: Add the brominating agent (and initiator, if required) portion-wise to the stirred solution at a controlled temperature (e.g., room temperature or elevated temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture and quench any excess bromine by adding a saturated solution of sodium thiosulfate.

-

Work-up: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired brominated xanthone.[1]

-

Characterization: Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[1]

Biological Activities of Brominated Xanthones

Brominated xanthones have shown promising activity in several key therapeutic areas, including as antimicrobial and anticancer agents, and as enzyme inhibitors.

Antimicrobial Activity

Several studies have highlighted the potent antimicrobial effects of brominated xanthones against a range of pathogenic bacteria and fungi. The presence of bromine atoms is often associated with enhanced activity.

Table 1: Antimicrobial Activity of Selected Brominated Xanthones

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 2-Bromo-3,4-dimethoxy-1-methyl-9H-xanthen-9-one | Staphylococcus aureus | Not specified, but showed activity | [1] |

| 2-Bromo-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one | Staphylococcus aureus | Not specified, but showed activity | [1] |

| 1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one | Various bacteria | Not specified, but showed broad-spectrum activity | [1] |

| 1-(Dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one | Various bacteria | Not specified, but showed broad-spectrum activity | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a brominated xanthone using the broth microdilution method.[2][3]

Materials:

-

Brominated xanthone compound

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare a series of twofold dilutions of the brominated xanthone compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[4]

Anticancer Activity

Brominated xanthones have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Table 2: Cytotoxicity of Selected Brominated Xanthones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Brominated-hydroxyxanthones | P388 | 6.34–10.7 | An Update on the Anticancer Activity of Xanthone Derivatives: A Review - MDPI |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][6][7][8][9]

Materials:

-

Brominated xanthone compound

-

Cancer cell line

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the brominated xanthone compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition

Brominated xanthones have also been investigated as inhibitors of various enzymes. The nature and position of the bromine substituent can influence the inhibitory potency and selectivity.